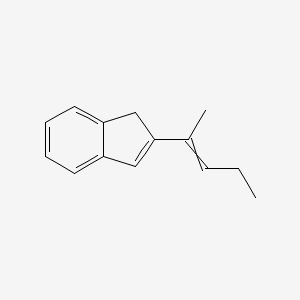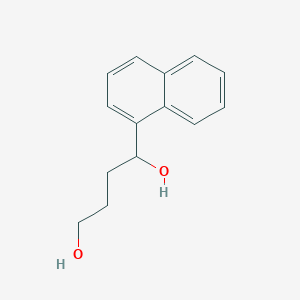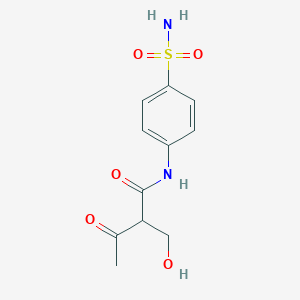
2-(Hydroxymethyl)-3-oxo-N-(4-sulfamoylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-3-oxo-N-(4-sulfamoylphenyl)butanamide is a chemical compound with a complex structure that includes a hydroxymethyl group, a ketone, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-oxo-N-(4-sulfamoylphenyl)butanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-sulfamoylbenzoyl chloride with 2-(hydroxymethyl)-3-oxobutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-3-oxo-N-(4-sulfamoylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-3-oxo-N-(4-sulfamoylphenyl)butanamide.
Reduction: Formation of 2-(hydroxymethyl)-3-hydroxy-N-(4-sulfamoylphenyl)butanamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-3-oxo-N-(4-sulfamoylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-3-oxo-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic with a broader spectrum of activity.
Uniqueness
2-(Hydroxymethyl)-3-oxo-N-(4-sulfamoylphenyl)butanamide is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its structure provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
669000-53-7 |
|---|---|
Molekularformel |
C11H14N2O5S |
Molekulargewicht |
286.31 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-3-oxo-N-(4-sulfamoylphenyl)butanamide |
InChI |
InChI=1S/C11H14N2O5S/c1-7(15)10(6-14)11(16)13-8-2-4-9(5-3-8)19(12,17)18/h2-5,10,14H,6H2,1H3,(H,13,16)(H2,12,17,18) |
InChI-Schlüssel |
VKCDPAYFTHNOSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CO)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine](/img/structure/B12532324.png)
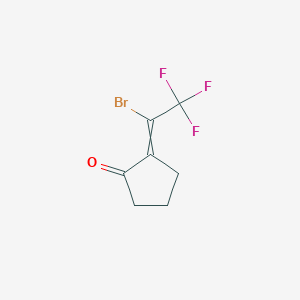

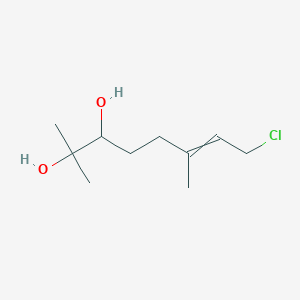
![N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan](/img/structure/B12532344.png)
![10-([1,1'-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene](/img/structure/B12532354.png)

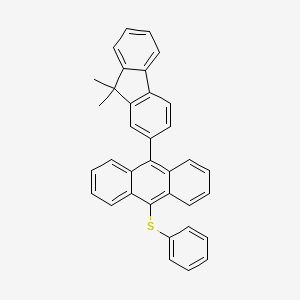

![1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12532385.png)
